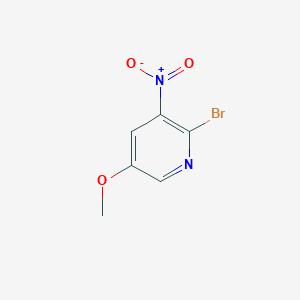
2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a compound with significant relevance in various fields of scientific research, especially in medicinal chemistry. This compound features a complex molecular structure, consisting of multiple heterocyclic elements, which contributes to its diverse chemical reactivity and biological activities.
準備方法
Synthetic Routes and Reaction Conditions
Starting Materials: The synthesis typically begins with 6-methylpyridine and pyridazine-3(2H)-one as the primary reactants.
Synthesis Steps:
The pyrrolidine ring is first introduced through a nucleophilic substitution reaction.
The subsequent steps involve the formation of the ether linkage by reacting 6-methylpyridin-2-yl with the pyrrolidinyl intermediate.
Final cyclization steps may include careful control of reaction conditions such as temperature and solvent to ensure the desired product formation.
Industrial Production Methods: For industrial-scale production, optimizing reaction conditions to maximize yield and purity is crucial. Techniques such as continuous flow synthesis might be employed to enhance efficiency and consistency.
化学反応の分析
Types of Reactions it Undergoes
Oxidation: The compound can undergo oxidation reactions, particularly at the pyridine and pyridazine rings, leading to the formation of N-oxides.
Reduction: Reduction reactions typically target the carbonyl group, potentially yielding alcohol derivatives.
Substitution: The aromatic rings are susceptible to electrophilic and nucleophilic substitution reactions, which can modify the compound’s properties significantly.
Common Reagents and Conditions Used
Oxidation: Common reagents include m-chloroperoxybenzoic acid (mCPBA) and hydrogen peroxide.
Reduction: Typical reducing agents are sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4).
Substitution: Reagents such as halogens and alkylating agents are frequently used under controlled conditions.
Major Products Formed
Oxidative and reductive transformations yield various derivatives with altered electronic properties, potentially enhancing their biological activity.
科学的研究の応用
Chemistry: This compound serves as a versatile intermediate in the synthesis of more complex molecules. Biology: Its structural features allow it to interact with various biological targets, making it a valuable tool in biochemical studies. Medicine: Investigated for its potential therapeutic applications, particularly as an inhibitor of specific enzymes or receptors involved in disease pathways. Industry: Its chemical robustness and reactivity make it suitable for applications in materials science and catalysis.
作用機序
Mechanism of Action: The compound exerts its effects primarily through interactions with molecular targets, such as enzymes or receptors. Its heterocyclic structure allows for high-affinity binding to these targets, modulating their activity. Molecular Targets and Pathways Involved: Specific pathways influenced by this compound include signal transduction pathways and metabolic processes, with a particular focus on its potential to inhibit or activate certain key enzymes.
類似化合物との比較
6-methylpyridin-2-yl derivatives
Pyridazin-3(2H)-one analogs
Pyrrolidine-based compounds with varying substituents
This article covers a detailed perspective on 2-(2-(3-((6-methylpyridin-2-yl)oxy)pyrrolidin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one, emphasizing its synthesis, reactions, and applications across different fields.
特性
IUPAC Name |
2-[2-[3-(6-methylpyridin-2-yl)oxypyrrolidin-1-yl]-2-oxoethyl]pyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18N4O3/c1-12-4-2-5-14(18-12)23-13-7-9-19(10-13)16(22)11-20-15(21)6-3-8-17-20/h2-6,8,13H,7,9-11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DVYQNSXZFLQRRC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=CC=C1)OC2CCN(C2)C(=O)CN3C(=O)C=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-(2-(Diethylamino)ethyl)-1-(4-methoxyphenyl)-6,7-dimethyl-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2490522.png)
![3-[(furan-2-yl)methanesulfonyl]-N-(thiophen-2-yl)azetidine-1-carboxamide](/img/structure/B2490523.png)





![2-[(3-Aminophenyl)methyl]-1lambda6,2-thiazolidine-1,1-dione](/img/structure/B2490529.png)
![3-(2-chlorobenzyl)-8-(3-methoxypropyl)-1,7-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2490531.png)
![(E)-4-(Dimethylamino)-N-[3-(5-fluoro-1-methylbenzimidazol-2-yl)propyl]but-2-enamide](/img/structure/B2490532.png)

![6-[(4-Chlorophenyl)methyl]-2,4,7-trimethylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2490534.png)
![6-(Pyridin-3-yl)-2-[(1-{thieno[3,2-d]pyrimidin-4-yl}azetidin-3-yl)methyl]-2,3-dihydropyridazin-3-one](/img/structure/B2490540.png)
![[1-(4-chlorobenzyl)-1H-imidazol-2-yl]methanol hydrochloride](/img/new.no-structure.jpg)
